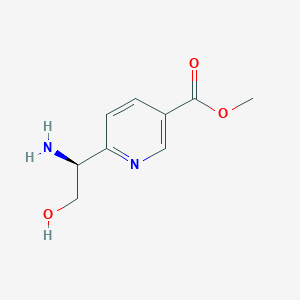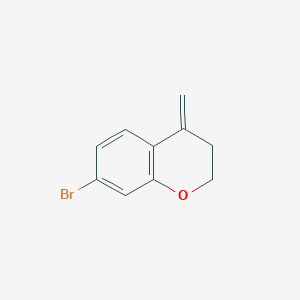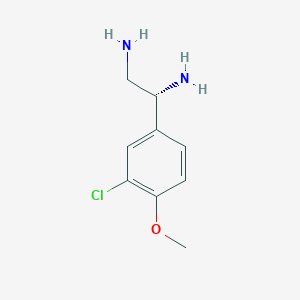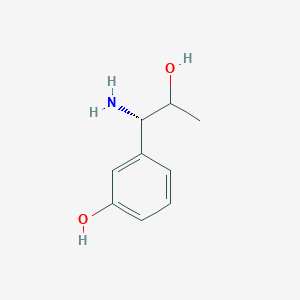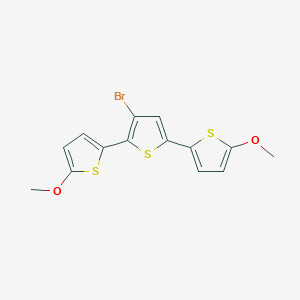
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a heterocyclic compound that features a thiophene ring system with bromine and methoxy substituents. Thiophene derivatives are known for their unique electronic properties and are widely used in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(5-methoxythiophen-2-yl)thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Chemical Reactions Analysis
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Scientific Research Applications
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential as therapeutic agents due to their biological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene largely depends on its application. In organic electronics, its electronic properties are utilized to facilitate charge transport and improve device performance . In medicinal chemistry, the compound’s biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can be compared with other thiophene derivatives, such as:
2,5-bis(5-bromo-3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has similar electronic properties but different substituents, which can affect its solubility and reactivity.
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This derivative is used in photoluminescence applications and has distinct optical properties compared to this compound.
Properties
Molecular Formula |
C14H11BrO2S3 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H11BrO2S3/c1-16-12-5-3-9(18-12)11-7-8(15)14(20-11)10-4-6-13(17-2)19-10/h3-7H,1-2H3 |
InChI Key |
IWHDGRXDMVCJSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C2=CC(=C(S2)C3=CC=C(S3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


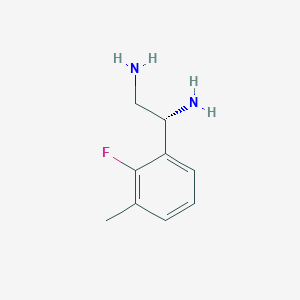

![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
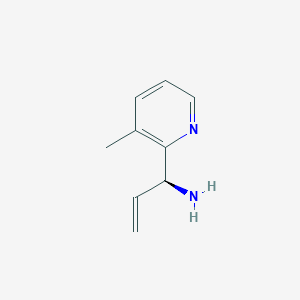
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)

